
1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of imidazole, which is a heterocyclic compound. The presence of the acetamido group and the benzyl group attached to the imidazole ring suggests that it might have interesting biological activities .
Chemical Reactions Analysis
The chemical reactivity of this compound could be influenced by several functional groups present in its structure, such as the acetamido group and the fluorophenyl group. These groups can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the dimethoxyphenyl and fluorophenyl groups could influence its solubility, melting point, and other physical properties .Scientific Research Applications
Antimicrobial Evaluation and Docking Studies
Compounds structurally related to the target chemical have been synthesized and evaluated for their antimicrobial properties. For instance, novel compounds with potential antimicrobial activity were synthesized through complex reactions involving 3,4-dimethoxyphenyl components. These molecules were characterized by various spectroscopic methods and subjected to biological evaluation and molecular docking studies to assess their effectiveness against microbial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Antitumor Activities
Research into similar compounds has also explored their potential antitumor activities. Novel imidazole acyl urea derivatives were synthesized as Raf kinase inhibitors and evaluated for their antitumor activities against human gastric carcinoma cell lines, showing promising results comparable to known drugs like Sorafenib (Zhu, 2015).
Anti-Inflammatory Drug Synthesis
The synthesis of new indole acetamide derivatives with anti-inflammatory properties has been reported, highlighting the process and characterizing the compound through spectroscopic analysis. Such compounds were confirmed to target cyclooxygenase domains COX-1 and 2, suggesting their utility in developing anti-inflammatory drugs (Al-Ostoot et al., 2020).
Luminescence Sensing Applications
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks were synthesized for the luminescence sensing of benzaldehyde derivatives, demonstrating the application of related compounds in the development of selective fluorescence sensors (Shi et al., 2015).
Polyamide Synthesis for Material Science
Aromatic polyamides containing oxadiazole or benzonitrile units were synthesized, featuring pendent acetoxybenzamide groups. These polymers were characterized for their thermal stability, solubility, and potential in creating thin flexible films with applications in materials science (Sava et al., 2003).
properties
IUPAC Name |
1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(3-fluorophenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O4/c1-35-24-11-8-19(12-25(24)36-2)13-26(33)30-21-9-6-18(7-10-21)15-32-16-23(29-17-32)27(34)31-22-5-3-4-20(28)14-22/h3-12,14,16-17H,13,15H2,1-2H3,(H,30,33)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZBOWKKIKFIGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


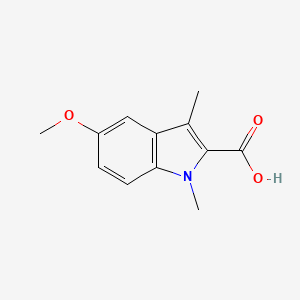

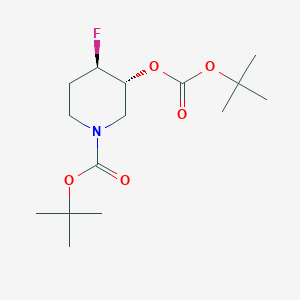
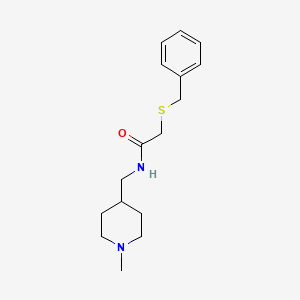
![5-(8-Oxo-5-(6-(piperidin-4-yloxy)pyridin-3-yl)-6-thioxo-5,7-diazaspiro[3.4]octan-7-yl)-3-(trifluoromethyl)picolinonitrile](/img/structure/B2571259.png)
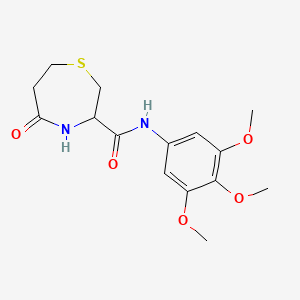
![[4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride](/img/structure/B2571261.png)
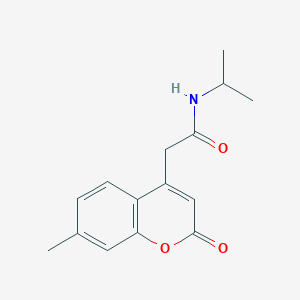
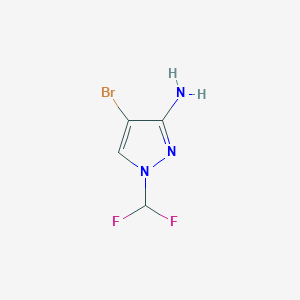
![4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B2571270.png)
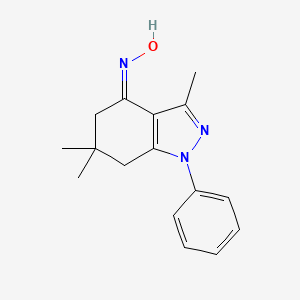
![N-(3-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2571274.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2571275.png)